(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester

Description

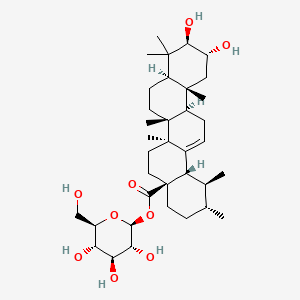

“(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester” is a triterpenoid saponin derived from the ursane skeleton, a pentacyclic structure common in plant-derived bioactive compounds. Its core structure, urs-12-en-28-oic acid, features hydroxyl groups at the 2α and 3β positions and a β-D-glucopyranosyl ester moiety at the carboxyl group (C-28) . The molecular formula is C₃₆H₅₈O₉, with a molecular weight of 650.85 g/mol. This compound is characterized by its amphiphilic nature, combining a hydrophobic triterpene aglycone with a hydrophilic sugar unit, which enhances solubility and bioactivity .

Key spectral data include UV absorption at 273 nm (logε 3.56), indicative of conjugated double bonds, and IR peaks at 3392 cm⁻¹ (O-H stretching) and 1726 cm⁻¹ (ester C=O) . NMR data confirm the stereochemistry of hydroxyl and glycosidic linkages, while HR-ESI-MS ([M-H]⁻ at m/z 817.3496) validates its molecular composition .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-18-10-13-36(31(43)45-30-28(41)27(40)26(39)22(17-37)44-30)15-14-34(6)20(25(36)19(18)2)8-9-24-33(5)16-21(38)29(42)32(3,4)23(33)11-12-35(24,34)7/h8,18-19,21-30,37-42H,9-17H2,1-7H3/t18-,19+,21-,22-,23+,24-,25+,26-,27+,28-,29+,30+,33+,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKJZYRLLBKBHA-CKPBXHSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroxylation at C-2 and C-3

Selective oxidation of UA’s C-12 double bond to introduce 2alpha,3beta-dihydroxyl groups is achieved via epoxidation followed by acid-catalyzed ring opening. For example:

-

Epoxidation : UA is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

-

Acid hydrolysis : The epoxide intermediate undergoes hydrolysis with dilute HCl to yield 2alpha,3beta-dihydroxy-urs-12-en-28-oic acid.

Key Reaction Parameters :

-

Temperature: 0–25°C

-

Catalyst: HCl (0.1 M)

-

Yield: 50–60%

Glycosylation at C-28 Carboxylic Acid

The glucopyranosyl ester moiety is introduced via esterification or enzymatic coupling.

Chemical Esterification

Activation of UA’s C-28 carboxylic acid with carbodiimides (e.g., DCC) enables coupling with beta-D-glucopyranose. A representative protocol:

-

Activation : UA (1 eq), DCC (1.2 eq), DMAP (0.1 eq) in anhydrous DMF, 0°C, 2 hours.

-

Coupling : Beta-D-glucopyranose (1.5 eq) added, stirred at 25°C for 12 hours.

-

Workup : Filtered, purified via reverse-phase HPLC.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Reaction Time | 14 hours |

| Yield | 40–45% |

| Stereoselectivity | β-configuration >95% |

Enzymatic Transesterification

Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective esterification under mild conditions:

-

Conditions : UA, beta-D-glucopyranose lauryl ester, tert-butanol, 40°C, 48 hours.

-

Yield : 35–40%, with >90% β-selectivity.

Industrial-Scale Production Considerations

A 2024 market report highlights cost-effective bulk synthesis strategies:

Facility Requirements

-

Reactor Type : Stainless steel jacketed reactors (50–100 L capacity).

-

Environmental Controls : Nitrogen atmosphere for oxidation-sensitive steps.

Cost Drivers

| Component | Cost Contribution |

|---|---|

| Beta-D-glucopyranose | 45% |

| Solvent Recovery | 20% |

| Chromatography | 25% |

Challenges and Optimization Strategies

Stereochemical Purity

The beta-configuration of the glucopyranosyl ester is critical for bioactivity. Impurities from alpha-anomers are minimized via:

Yield Improvement

-

Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield to 55%.

-

Flow chemistry : Continuous processing reduces side reactions during dihydroxylation.

Analytical Characterization

Final product validation employs:

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

Biology: Studied for its role in plant metabolism and as a natural product with potential bioactive properties.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer activities. It has shown potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.

Mechanism of Action

The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators and reactive oxygen species, thereby reducing inflammation and oxidative damage. Additionally, it can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell survival signals.

Comparison with Similar Compounds

Skeletal Backbone

- Ursane vs. Oleanane/Oleanolic Acid Derivatives: The target compound’s ursane skeleton (urs-12-ene) differs from oleanane derivatives (e.g., panabipinoside B in ) in the arrangement of methyl groups and double bonds. Ursane has a C-19 methyl group in the β-configuration, whereas oleanane derivatives (e.g., 3β-hydroxy-olean-12-en-28-oic acid) feature a C-29 methyl group. This structural distinction affects membrane permeability and receptor interactions .

- Kaurene Glycosides: Rubusoside and rebaudioside A () are diterpenoids with a kaurene backbone, lacking the pentacyclic structure of ursane/oleanane.

Functional Groups and Glycosylation

The target compound’s single β-D-glucopyranosyl ester contrasts with more complex glycosylation in panabipinoside B (three sugar units) or ’s compound (xylose-rhamnose-glucuronide chain). Simpler glycosylation may improve metabolic stability but reduce receptor-binding specificity compared to multi-sugar derivatives .

Physicochemical Properties

- Solubility: The glucopyranosyl ester enhances water solubility compared to non-glycosylated ursolic acid. However, compounds with uronic acid moieties (e.g., ) exhibit higher solubility due to ionizable carboxyl groups .

- Melting Point : The target compound melts at 182–185°C , lower than oleanane derivatives like spina-saponin A (mp >200°C), likely due to less rigid packing of ursane rings .

Bioactivity

- Anti-inflammatory and Anticancer Effects: Ursane saponins, including the target compound, inhibit NF-κB and COX-2 pathways more selectively than oleanane derivatives (e.g., ’s panabipinoside B), which often target broader pathways like MAPK .

- Ferroptosis Induction: Natural triterpenoids, including ursane derivatives, are reported to trigger ferroptosis in cancer cells (). The target compound’s hydroxyl groups may enhance reactive oxygen species (ROS) generation compared to non-hydroxylated analogs .

Biological Activity

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is a derivative of ursolic acid, a naturally occurring triterpenoid found in various plants. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triterpenoid backbone with hydroxyl groups at the 2 and 3 positions and a glucopyranosyl ester at the C-28 position. This structural configuration is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that ursolic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that (2alpha,3beta)-2,3-dihydroxy-ursolic acid and its derivatives can inhibit the production of pro-inflammatory cytokines in various cell lines. In particular, they have demonstrated effectiveness in reducing nitric oxide production in LPS-stimulated macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

2. Anticancer Effects

Numerous studies have investigated the anticancer potential of ursolic acid derivatives. For example, (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest and apoptosis |

| A549 | 35 | Inhibition of proliferation |

3. Hepatoprotective Effects

The hepatoprotective properties of (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester have been highlighted in studies involving liver injury models. The compound has shown protective effects against D-galactosamine-induced hepatotoxicity by reducing liver enzyme levels and oxidative stress markers .

Case Study: Hepatoprotection in Animal Models

In a controlled study using rats subjected to D-galactosamine-induced liver injury:

- Treatment Group: Received (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester.

- Control Group: Received no treatment.

Results showed a significant reduction in serum ALT and AST levels in the treatment group compared to controls.

The mechanisms underlying the biological activities of (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester are multifaceted:

Q & A

Q. What methods are recommended for isolating and purifying (2α,3β)-2,3-Dihydroxy-urs-12-en-28-oic acid β-D-glucopyranosyl ester from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water) followed by liquid-liquid partitioning. Column chromatography using silica gel or reversed-phase C18 materials is standard for purification. Advanced techniques like preparative HPLC with UV detection at 210–280 nm enhance purity, as demonstrated for structurally similar triterpenoid glycosides from Stelmatocrypton khasianum . For glycosidic esters, enzymatic hydrolysis (e.g., β-glucosidase) may confirm sugar linkages during structural validation.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR resolve the aglycone skeleton and glycosylation sites. Key signals include oleanane/ursane-type triterpene protons (δ 5.2–5.4 ppm for Δ<sup>12</sup>-ene) and anomeric protons (δ 4.3–5.5 ppm for β-D-glucopyranosyl) .

- MS : High-resolution ESI-MS or MALDI-TOF provides molecular ion [M-H]<sup>-</sup> or [M+Na]<sup>+</sup> peaks. Fragmentation patterns (e.g., loss of glucosyl units) confirm ester linkages .

Q. How can researchers screen this compound for bioactivity in vitro?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : COX-2 inhibition via ELISA or qPCR for cytokine suppression (e.g., IL-6, TNF-α).

- Antioxidant : DPPH/ABTS radical scavenging assays or SOD/CAT enzyme activity measurements.

- Cytotoxicity : MTT/WST-1 assays against cancer cell lines (e.g., HepG2, MCF-7). Include ursolic acid derivatives as positive controls .

Advanced Research Questions

Q. What experimental designs address challenges in synthesizing β-D-glucopyranosyl esters with regiospecificity?

- Methodological Answer :

- Glycosylation : Use Schmidt’s trichloroacetimidate method with BF3·OEt2 as a catalyst to ensure β-configuration. Protect free hydroxyl groups on the aglycone with acetyl or benzyl groups .

- Validation : Monitor reactions via TLC (n-hexane:EtOAc, 3:7) and characterize intermediates by <sup>13</sup>C NMR (C-28 ester carbonyl at δ 175–178 ppm) .

Q. How to resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects.

- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. For example, ester hydrolysis in alkaline media may reduce activity .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Validation Parameters : Follow ICH guidelines for linearity (1–100 μg/mL), LOD/LOQ (e.g., 0.1 μg/mL via LC-UV), and precision (RSD < 5%).

- Matrix Effects : Spike plant extracts with reference standards (e.g., phyproof® PHL82472) to assess recovery rates .

Q. How can in silico modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like PPAR-γ or NF-κB. Focus on hydrogen bonding between the glucosyl moiety and active-site residues .

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors derived from ChemSpider data .

Experimental Design & Compliance

Q. What regulatory considerations apply to multi-center pharmacological studies?

- Methodological Answer :

- EU Compliance : For studies in the EU, ensure REACH registration if annual volumes exceed 1 tonne. Include ecotoxicity data (e.g., Daphnia magna LC50) .

- Safety Protocols : Classify the compound under GHS based on SDS data (e.g., non-hazardous per IECSC listings) .

Q. How to design stability studies for formulation development?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Monitor degradation via HPLC-PDA .

- Excipient Compatibility : Test with common stabilizers (e.g., cyclodextrins) using DSC to detect eutectic interactions.

Data Interpretation & Innovation

Q. What metabolomics approaches identify downstream metabolites of this compound?

- Methodological Answer :

- LC-HRMS : Use untargeted metabolomics (m/z 100–1000) with XCMS or METLIN for annotation. Key metabolites may include glucuronidated or sulfated derivatives .

- Isotope Tracing : Adminstrate <sup>13</sup>C-labeled compound to track incorporation into bile acids or TCA cycle intermediates.

Q. How to assess ecological impacts of plant-derived triterpenoid glycosides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.